(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
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Overview
Description
(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound that features a benzofuran core, a thiophene ring, and a diphenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a thiophene aldehyde under basic conditions to form the core structure.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce benzofuran alcohols .
Scientific Research Applications
(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The antioxidant activity could be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: Similar in structure but with a chromenone core instead of a benzofuran.
Dithieno[3,2-b2′,3′-d]thiophene: A thiophene-based compound with applications in organic electronics.
Uniqueness
(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is unique due to its combination of a benzofuran core, thiophene ring, and diphenylcarbamate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C26H17NO4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C26H17NO4S/c28-25-22-14-13-20(16-23(22)31-24(25)17-21-12-7-15-32-21)30-26(29)27(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-17H/b24-17- |
InChI Key |
UZVVTXSERABMND-ULJHMMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=CS5)/O4 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CS5)O4 |
Origin of Product |
United States |
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